molecular formula C20H22FN3O2S B2884498 (4-(2-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone CAS No. 2034620-56-7

(4-(2-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

Cat. No. B2884498
CAS RN: 2034620-56-7
M. Wt: 387.47
InChI Key: HARKJSBCRCHOEM-UHFFFAOYSA-N
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Description

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid with a molecular weight of 244.7 .

Scientific Research Applications

Molecular Structure and Interaction Analysis

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone, due to its complex structure involving fluorophenyl and piperazine groups, has been studied for its potential interactions and conformational behaviors in various scientific contexts. One particular study by Benaka Prasad et al. (2018) focused on synthesizing a related compound, analyzing its antiproliferative activity, and characterizing its structure through various spectroscopic techniques and X-ray diffraction studies. This research provides insights into the molecule's stability and potential interactions within biological systems, highlighting its significance in medicinal chemistry and drug design (Benaka Prasad et al., 2018).

Fluorescent Logic Gates Development

In the realm of molecular electronics and sensing, the design and synthesis of fluorescent logic gates are of paramount importance. Gauci and Magri (2022) explored compounds incorporating a piperazine receptor, amongst other components, to develop solvent-polarity reconfigurable fluorescent logic gates. This study not only contributes to the understanding of the molecular mechanisms underlying solvent polarity and its effects on fluorescence but also paves the way for creating advanced molecular tools for probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).

Mechanism of Action

The compound has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It’s more selective to ENT2 than to ENT1 .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P280, P305+P351+P338 . Always handle it with appropriate safety measures.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S/c21-17-3-1-2-4-18(17)23-8-10-24(11-9-23)20(25)15-5-7-22-19(13-15)26-16-6-12-27-14-16/h1-5,7,13,16H,6,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARKJSBCRCHOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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